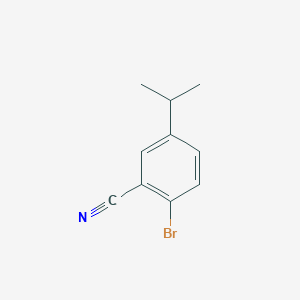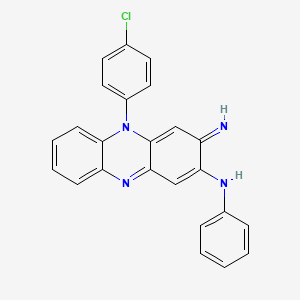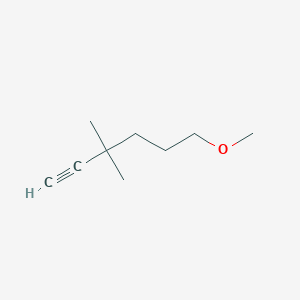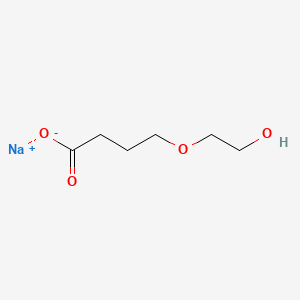
Sodium 4-(2-hydroxyethoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(2-hydroxyethoxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a sodium ion and a 4-(2-hydroxyethoxy)butanoate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(2-hydroxyethoxy)butanoate typically involves the esterification of 4-(2-hydroxyethoxy)butanoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
4-(2-hydroxyethoxy)butanoic acid+NaOH→Sodium 4-(2-hydroxyethoxy)butanoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(2-hydroxyethoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(2-hydroxyethoxy)butanoic acid and sodium hydroxide.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 4-(2-hydroxyethoxy)butanoic acid and sodium hydroxide.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Sodium 4-(2-hydroxyethoxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of sodium 4-(2-hydroxyethoxy)butanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sodium 4-(2-hydroxyethoxy)butanoate can be compared with other similar compounds, such as:
Sodium butanoate: Lacks the hydroxyethoxy group, resulting in different chemical properties and applications.
Sodium 4-hydroxybutanoate: Contains a hydroxyl group directly attached to the butanoate chain, leading to different reactivity and biological effects.
Uniqueness: The presence of the 2-hydroxyethoxy group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Properties
CAS No. |
854852-15-6 |
|---|---|
Molecular Formula |
C6H11NaO4 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
sodium;4-(2-hydroxyethoxy)butanoate |
InChI |
InChI=1S/C6H12O4.Na/c7-3-5-10-4-1-2-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 |
InChI Key |
MGFBPNKTYSSDOE-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)[O-])COCCO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


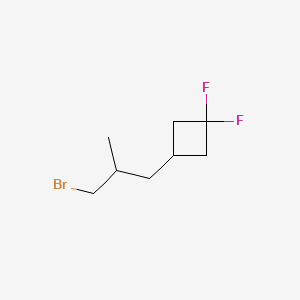
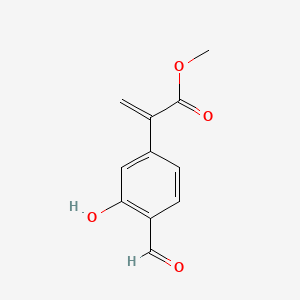
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13464492.png)
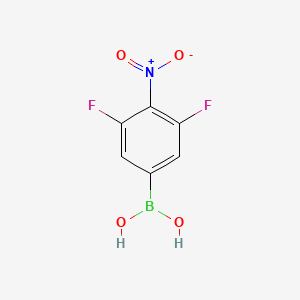
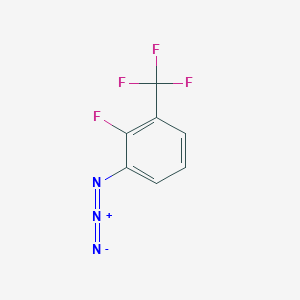
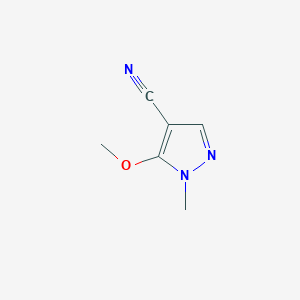
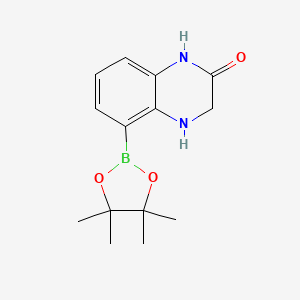
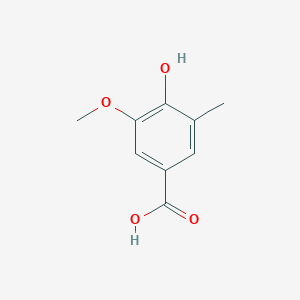
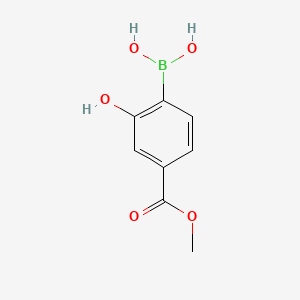
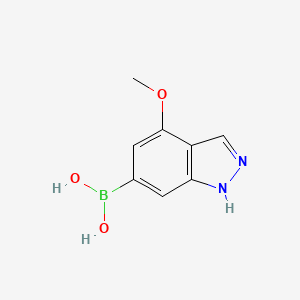
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)
